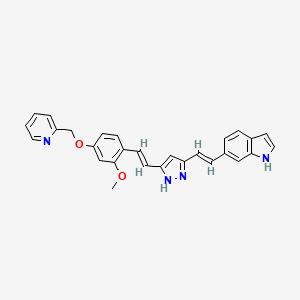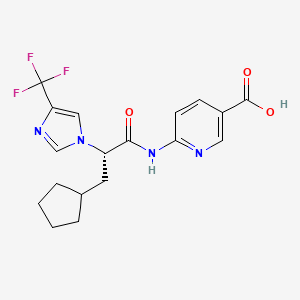
PF-04991532
Vue d'ensemble
Description
PF-04991532: est un composé puissant qui active sélectivement la glucokinase, une enzyme principalement présente dans le foie. La glucokinase joue un rôle crucial dans l'homéostasie du glucose en régulant l'absorption et le métabolisme du glucose. Contrairement à d'autres tissus, le foie exprime des niveaux élevés de glucokinase, ce qui en fait une cible intéressante pour les thérapies du diabète et des troubles métaboliques .
Applications De Recherche Scientifique
PF-04991532 has promising applications in various fields:
Diabetes Research: As a glucokinase activator, it enhances glucose utilization in the liver, potentially improving glycemic control.
Metabolic Disorders: Researchers explore its effects on lipid metabolism and insulin sensitivity.
Drug Development: this compound is a Phase 2 clinical candidate, indicating its potential therapeutic value.
Mécanisme D'action
PF-04991532, also known as (S)-6-(3-Cyclopentyl-2-(4-(trifluoroMethyl)-1H-iMidazol- 1-yl)propanaMido)nicotinic Acid, is a potent and hepatoselective glucokinase activator .
Target of Action
The primary target of this compound is glucokinase , an enzyme that converts glucose to glucose-6-phosphate . This enzyme plays a crucial role in determining glucose flux into the β-cells and hepatocytes .
Mode of Action
This compound acts by selectively activating hepatic glucokinase . This activation leads to an increase in the conversion of glucose to glucose-6-phosphate, thereby reducing fasting and postprandial glucose levels .
Biochemical Pathways
The activation of glucokinase by this compound affects the glucose metabolism pathway . It increases the uptake of 2-deoxyglucose and enhances glucose oxidation . Additionally, it decreases the production of glucose from lactate .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its low passive permeability and its status as a substrate for human OATP1B1, OATP1B3, and OATP2B1, and rodent Oatp1a1 and Oatp1b2 liver transporters . These factors lead to enhanced hepatic drug concentrations .
Result of Action
This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . It increases the glucose infusion rate during a hyperglycemic clamp in Goto-Kakizaki rats . This increase can be partially attributed to a 60% reduction in endogenous glucose production .
Action Environment
The action of this compound is influenced by environmental factors such as glucose and glucagon concentrations. The greatest increase in G6Pase mRNA expression is observed in the presence of 25 mM glucose, 100 nM glucagon, and this compound .
Analyse Biochimique
Biochemical Properties
PF-04991532 plays a significant role in biochemical reactions, particularly in glucose metabolism. It activates glucokinase, an enzyme that catalyzes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Cellular Effects
This compound has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . This effect is independent of changes in insulin concentrations . It has also been found to decrease intracellular AMP concentrations and increase hepatic futile cycling .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of glucokinase, which is a key regulatory enzyme in the liver . By activating glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, thereby promoting glycolysis and reducing blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce plasma glucose concentrations over time . This effect was observed both acutely and after 28 days of sub-chronic treatment . Despite inducing dose-dependent increases in plasma triglyceride concentrations, it had no effect on hepatic triglyceride concentrations .
Dosage Effects in Animal Models
In animal models, specifically Goto-Kakizaki rats, this compound reduced plasma glucose concentrations in a dose-dependent manner . During a hyperglycemic clamp in these rats, the glucose infusion rate was increased approximately 5-fold with this compound .
Metabolic Pathways
This compound is involved in the glycolysis pathway by activating glucokinase, which converts glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, thus this compound indirectly influences the rate of this crucial metabolic pathway .
Transport and Distribution
This compound has low passive permeability, minimizing distribution into extrahepatic tissues . It is a substrate for human OATP1B1, OATP1B3, and rodent Oatp1a1 and Oatp1b2 liver transporters, leading to enhanced hepatic liver drug concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver due to its hepatoselective nature . Its distribution is enhanced in the liver due to its interaction with liver-specific organic anion transporting polypeptide (OATP) isoforms .
Méthodes De Préparation
Voies de synthèse:: La voie de synthèse de PF-04991532 implique plusieurs étapes, à partir de précurseurs facilement disponibles. Bien que je n'aie pas accès aux informations propriétaires, la synthèse chimique comprend probablement des transformations clés telles que la cyclisation, les modifications de groupes fonctionnels et les étapes de purification.
Conditions réactionnelles:: Les conditions réactionnelles spécifiques (température, solvants, catalyseurs) utilisées pendant la synthèse sont propriétaires. Les chimistes médicinaux optimisent ces paramètres pour obtenir des rendements élevés et une pureté optimale.
Production industrielle:: Les méthodes de production à l'échelle industrielle de this compound ne sont pas divulguées publiquement. Typiquement, les sociétés pharmaceutiques optimisent les procédés pour la scalabilité, la rentabilité et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions:: PF-04991532 subit probablement diverses réactions, notamment :
Oxydation : Transformations oxydatives pour modifier les groupes fonctionnels.
Réduction : Réduction des groupes carbonyl ou d'autres fonctionnalités.
Substitution : Réactions de substitution pour introduire ou modifier des substituants.
Réactifs et conditions courants:: Les réactifs courants peuvent inclure des oxydants (par exemple, des peroxydes), des agents réducteurs (par exemple, des hydrures) et des nucléophiles (par exemple, des amines). Les conditions réactionnelles dépendent de l'étape spécifique de la synthèse.
Produits principaux:: Les principaux produits formés pendant la synthèse de this compound sont les intermédiaires et le composé final lui-même. Ces derniers sont soigneusement caractérisés à l'aide de techniques spectroscopiques (RMN, MS, IR) et de méthodes analytiques.
4. Applications de la recherche scientifique
This compound a des applications prometteuses dans divers domaines :
Recherche sur le diabète : En tant qu'activateur de la glucokinase, il améliore l'utilisation du glucose dans le foie, ce qui pourrait améliorer le contrôle glycémique.
Troubles métaboliques : Les chercheurs explorent ses effets sur le métabolisme des lipides et la sensibilité à l'insuline.
Développement de médicaments : this compound est un candidat de phase 2 en clinique, ce qui indique sa valeur thérapeutique potentielle.
5. Mécanisme d'action
Le mécanisme de this compound implique :
Activation de la glucokinase : Il augmente l'activité de la glucokinase, favorisant la phosphorylation du glucose.
Effets hépato-spécifiques : L'action sélective dans le foie minimise le risque d'hypoglycémie.
Comparaison Avec Des Composés Similaires
Bien que je n'aie pas de liste exhaustive de composés similaires, la singularité de PF-04991532 réside dans sa hépatoselectivité et sa spécificité pour la glucokinase.
Propriétés
IUPAC Name |
6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215197-37-7 | |
| Record name | PF-04991532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04991532 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04991532 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B609867.png)


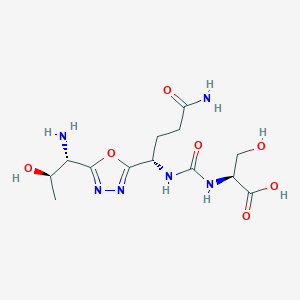
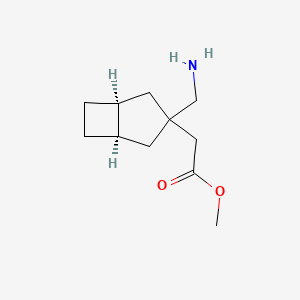
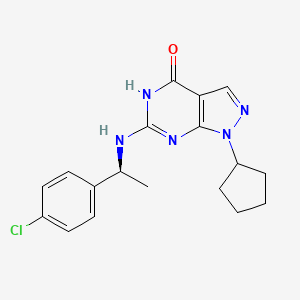
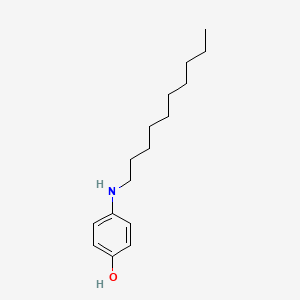
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
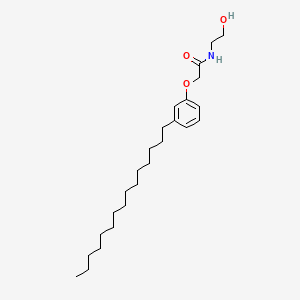
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)
